5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate
Description
The compound 5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate is an organic chemical with a complex molecular structure. This compound belongs to the class of diesters and is often utilized in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
5-O-benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43NO8/c1-26(2,3)35-23(31)17-29(18-24(32)36-27(4,5)6)21(25(33)37-28(7,8)9)15-16-22(30)34-19-20-13-11-10-12-14-20/h10-14,21H,15-19H2,1-9H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJPMAKRDTXQNI-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate involves multiple steps:
Protection of Hydroxyl Groups: : Initially, the hydroxyl groups of the precursor compound are protected using benzyl and tert-butyl groups.
Formation of Ester Bonds: : The protected compound is then reacted with 2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl chloride under basic conditions to form ester bonds.
Amination: : The intermediate product undergoes amination using bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amine.
Industrial Production Methods
Industrial synthesis might involve the use of large-scale reactors and catalysts to optimize yield and purity. The reaction conditions are controlled to prevent unwanted side reactions and ensure the efficient conversion of starting materials to the target compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophilic substitution reactions are common, with reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Hydrogen gas, palladium on carbon.
Substitution Reagents: : Sodium methoxide, sodium ethoxide.
Major Products Formed
Oxidation may yield carboxylic acids.
Reduction might produce alcohols or amines.
Substitution reactions typically form ethers or esters.
Scientific Research Applications
Chemistry
Used as an intermediate in organic synthesis for the development of more complex molecules.
Biology
Investigated for its potential role in biochemical pathways and enzymatic reactions.
Medicine
Explored for its therapeutic properties, including possible drug development.
Industry
Employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate exerts its effects often involves the interaction with molecular targets such as enzymes or receptors. These interactions can activate or inhibit specific pathways, leading to the observed biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]butanedioate
5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanedioate
Uniqueness
What sets 5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate apart is its specific ester formation and the configuration of its amino acid backbone, making it particularly suitable for certain synthetic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
